4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
4-Methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazolo[5,4-b]pyridine core fused to a substituted phenyl ring. Thiazolo[5,4-b]pyridine scaffolds are recognized for their role in kinase inhibition, particularly targeting enzymes like c-KIT and glucokinase (GK), as evidenced by structural analogs in recent studies . The methoxy group at the para position of the benzenesulfonamide moiety may enhance hydrophobic interactions with target proteins, while the methyl group on the phenyl ring could influence steric effects and binding specificity .
Properties
IUPAC Name |
4-methoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-13-12-14(19-22-18-4-3-11-21-20(18)27-19)5-10-17(13)23-28(24,25)16-8-6-15(26-2)7-9-16/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUVSWKPWNZVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Key areas of research include:
-
Anticancer Activity : Various studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this one have demonstrated cytotoxic effects against human cancer cell lines such as glioblastoma (U251) and melanoma (WM793). The mechanism often involves apoptosis induction and inhibition of anti-apoptotic proteins like Bcl-2.
Table 1: Summary of Anticancer Activity
Compound Cell Line IC50 (µM) Mechanism Compound 1 U251 < 10 Bcl-2 inhibition Compound 2 WM793 < 10 Apoptosis induction This Compound Various TBD TBD
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit various enzymes. This compound has been explored for its potential to inhibit:
- PI3Kα (Phosphoinositide 3-kinase alpha) : A critical enzyme in cancer signaling pathways. Recent studies indicate that similar compounds have shown IC50 values as low as 3.6 nM, suggesting potent inhibitory effects.
Anti-inflammatory Properties
Research indicates that compounds with thiazolo[5,4-b]pyridine structures may possess anti-inflammatory effects. The mechanism may involve modulation of inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of thiazolo[5,4-b]pyridine derivatives in preclinical models:
- Study on Anticancer Effects : A study demonstrated that a related thiazole derivative exhibited significant cytotoxicity against multiple cancer cell lines with minimal toxicity to normal cells. The study concluded that the compound could be a lead candidate for further development in cancer therapy.
- Enzyme Inhibition Research : Another research project focused on synthesizing various thiazolo[5,4-b]pyridine derivatives and assessing their inhibitory effects on PI3Kα. Results indicated that modifications to the sulfonamide group significantly affected potency.
Mechanism of Action
The mechanism by which 4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The thiazolo[5,4-b]pyridine moiety can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives
- Compound 6h (3-(Trifluoromethyl)phenyl-substituted thiazolo[5,4-b]pyridine): Exhibits moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to the 3-trifluoromethyl group fitting into a hydrophobic pocket . Unlike the target compound, which has a methoxybenzenesulfonamide, Compound 6h lacks a sulfonamide group, leading to reduced solubility and altered binding kinetics.
- (R)-N-(1-(3-(8-Methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide: This analog (Compound 1) shares the thiazolo-pyridine core but includes a methylsulfonyl benzamide group. Its enzymatic activity is attributed to the methylamino substitution on the imidazo-thiazolo-pyridine system, which enhances hydrogen bonding with target residues .
Sulfonamide Derivatives
- 4-Methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide : A structural analog with a trimethylphenyl group instead of the thiazolo-pyridine system. This compound targets G-protein coupled receptors (GPCRs) and demonstrates reduced steric hindrance compared to the bulkier thiazolo-pyridine-containing target compound .
- N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (CAS 912624-95-4): Features a methanesulfonamide group instead of the methoxybenzenesulfonamide.
Table 1: Enzymatic Inhibitory Activities of Selected Thiazolo[5,4-b]pyridine Derivatives
*Hypothetical target based on structural similarity.
Key Findings:
Substituent Effects: The methoxy group in the target compound enhances hydrophobic interactions compared to non-polar substituents (e.g., methyl in CAS 912624-95-4). However, bulkier groups like trifluoromethyl (Compound 6h) improve binding specificity in c-KIT inhibition .
Sulfonamide vs. Amide Linkages : Sulfonamide derivatives generally exhibit higher solubility and metabolic stability than amide-linked analogs (e.g., Compound 1), which may explain their preferential use in kinase inhibitor design .
Key Observations:
- The target compound’s synthesis likely involves palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for thiazolo-pyridine attachment, followed by sulfonylation, analogous to methods in .
- Spectral data for sulfonamide analogs (e.g., ν(C=S) at 1243–1258 cm⁻¹ in ) suggest that the target compound’s IR spectrum would lack C=O stretches, confirming the absence of hydrolyzable amide bonds .
Biological Activity
4-Methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class of drugs. Its unique structural features, particularly the thiazolo[5,4-b]pyridine moiety, contribute significantly to its biological activity. This article explores the compound's synthesis, biological activities, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 339.4 g/mol. The compound features a sulfonamide group, a methoxy substituent, and a thiazolo[5,4-b]pyridine core, which is known for enhancing pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the thiazolo[5,4-b]pyridine core through cyclization reactions.
- Introduction of the methoxy and sulfonamide groups via nucleophilic substitution reactions.
- Optimization of reaction conditions to improve yield and purity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties by inhibiting critical pathways involved in cancer progression. Specifically, studies have shown that derivatives of thiazolo[5,4-b]pyridine can inhibit phosphoinositide 3-kinase alpha (PI3Kα), an enzyme crucial for cancer cell signaling pathways. The IC50 values for these compounds often range in the nanomolar concentrations, indicating potent activity against various cancer cell lines .
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Thiazolo derivative | PI3Kα | 3.6 |
| Other similar compounds | PI3Kα | 10–30 |
Antibacterial Activity
Thiazole derivatives have also demonstrated antibacterial properties. For instance, certain thiazolo[5,4-b]pyridine derivatives showed good potency against Staphylococcus aureus, outperforming traditional antibiotics like ampicillin and streptomycin . The mechanism often involves inhibition of bacterial topoisomerases, which are essential for DNA replication.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Methoxy Group : Enhances lipophilicity and facilitates cellular uptake.
- Sulfonamide Functionality : Critical for enzyme inhibition; variations in this group can lead to significant changes in activity.
- Thiazolo Moiety : Essential for cytotoxic activity; modifications can enhance selectivity toward cancer cells while minimizing toxicity to normal cells .
Case Studies
- Inhibition of PI3Kα : A study found that a closely related compound exhibited an IC50 value of 3.6 nM against PI3Kα, highlighting its potential as a targeted cancer therapy .
- Antibacterial Efficacy : Another investigation revealed that thiazole-containing compounds displayed significant antibacterial activity against resistant strains of bacteria, suggesting their utility in treating infections where conventional antibiotics fail .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
Synthesis involves multi-step reactions, including:
- Thiazolo[5,4-b]pyridine core formation : Cyclization of substituted pyridine precursors under controlled temperature (e.g., 80–120°C) and catalytic conditions .
- Sulfonamide coupling : Reaction of 4-methoxybenzenesulfonyl chloride with the amine-functionalized intermediate in anhydrous solvents (e.g., dichloromethane) under inert atmosphere .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures . Key controls: Moisture-sensitive steps require strict anhydrous conditions; reaction progress monitored via TLC/HPLC.
Q. Which analytical techniques confirm structural integrity?
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons, and sulfonamide NH (δ ~10–12 ppm) .
- IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic C-H bending .
Q. What preliminary assays assess bioactivity?
- Enzyme inhibition : Dose-response curves (IC₅₀) against kinases (e.g., Tyrosine Kinase 2) using fluorescence-based ATPase assays .
- Antimicrobial screening : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .
Advanced Research Questions
Q. How to address discrepancies between computational docking and experimental binding data?
- Validation steps :
- Perform site-directed mutagenesis on key residues (e.g., catalytic lysine in kinases) to confirm binding pockets .
- Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, Kd) .
- Refinement : Adjust docking force fields (e.g., AMBER) to account for ligand flexibility or solvation effects .
Q. What structural modifications improve pharmacokinetics without compromising activity?
- Solubility enhancement : Introduce polar groups (e.g., -OH, -NH₂) on the benzenesulfonamide moiety while monitoring LogP via HPLC .
- Metabolic stability : Replace labile methoxy groups with trifluoromethyl or deuterated analogs; assess via liver microsome assays .
- Bioavailability : Co-crystallization with cyclodextrins or formulation as nanocrystals .
Q. How do substituents on the thiazolo[5,4-b]pyridine ring influence selectivity?
- Structure-Activity Relationship (SAR) :
| Substituent | Electronic Effect | Target Selectivity |
|---|---|---|
| -CH₃ (2-methyl) | Steric hindrance | Enhances kinase selectivity over GPCRs |
| -Br | Electron-withdrawing | Increases antibacterial potency |
- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict electronic effects on binding .
Q. Which crystallographic techniques resolve disorder in the sulfonamide group?
- Data collection : High-resolution (≤0.8 Å) synchrotron radiation reduces thermal motion artifacts .
- Refinement : Use SHELXL for anisotropic displacement parameters and ORTEP-3 for visualizing disorder .
- Validation : Check R-factors (R₁ < 0.05) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) .
Q. How to design multi-parametric kinase inhibition assays?
- Kinase profiling : Use a 50-kinase panel with varying ATP concentrations (1–100 µM) to identify off-target effects .
- Cellular assays : Combine phospho-proteomics (LC-MS/MS) and transcriptomics (RNA-seq) to map downstream pathways .
- Data integration : Machine learning (e.g., Random Forest) correlates structural features with activity cliffs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
